N-benzyl-1-(bicyclo[2.2.1]hept-2-yl)-N-ethylpiperidin-4-amine
Description
Properties
Molecular Formula |
C21H32N2 |
|---|---|
Molecular Weight |
312.5 g/mol |
IUPAC Name |
N-benzyl-1-(2-bicyclo[2.2.1]heptanyl)-N-ethylpiperidin-4-amine |
InChI |
InChI=1S/C21H32N2/c1-2-22(16-17-6-4-3-5-7-17)20-10-12-23(13-11-20)21-15-18-8-9-19(21)14-18/h3-7,18-21H,2,8-16H2,1H3 |
InChI Key |
FIKCKIVWJDRGEG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCN(CC2)C3CC4CCC3C4 |
Origin of Product |
United States |
Preparation Methods
Methodology
This approach involves the condensation of 4-piperidone with bicyclo[2.2.1]hept-2-ylamine, followed by sequential N-alkylation:
-
Formation of the Piperidine-Bicycloheptane Bond :
-
Dual N-Alkylation :
Data Table: Reductive Amination Performance
Advantages & Limitations
-
Advantages : High selectivity for secondary amine alkylation; avoids over-alkylation.
-
Limitations : Requires strict anhydrous conditions; multi-step purification.
Nucleophilic Substitution of Tosylated Piperidine
Methodology
A pre-functionalized piperidine derivative is used to introduce the bicycloheptane moiety:
-
Tosylation of 4-Aminopiperidine :
-
Displacement with Bicyclohept-2-ylmagnesium Bromide :
-
N-Alkylation :
Key Reaction Scheme:
Data Table: Tosylation Pathway Efficiency
| Step | Reagents/Conditions | Yield (%) | Selectivity (Bicycloheptane vs. Byproducts) |
|---|---|---|---|
| Tosylation | TsCl, Et₃N, CH₂Cl₂, 0°C | 92 | >99% |
| Grignard substitution | Bicyclohept-2-ylMgBr, THF, -78°C | 65 | 88% |
| N-Alkylation | BnBr/EtI, NaH, DMF | 70 | 95% |
Challenges
-
Low solubility of bicycloheptane Grignard reagent in THF.
-
Competing elimination reactions during substitution.
Cyclopropanation of N-Allyl Precursors
Methodology
Adapted from Braish’s cyclopropanation protocol:
-
Synthesis of N-Allylpiperidin-4-amine :
-
Ti-Mediated Cyclopropanation :
-
N-Functionalization :
Reaction Mechanism Highlight:
Data Table: Cyclopropanation Efficiency
Advantages
-
Direct formation of the strained bicycloheptane core.
-
Compatible with stereoselective synthesis.
Pd-Catalyzed C–N Coupling
Methodology
Aryl halide intermediates are coupled with bicycloheptane amines:
Optimized Conditions:
-
Catalyst: Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%).
-
Base: Cs₂CO₃, toluene, 110°C, 24 h.
Data Table: Catalytic Coupling Performance
| Substrate | Catalyst System | Yield (%) | Turnover Number |
|---|---|---|---|
| 4-Bromo-N-benzylpiperidine | Pd₂(dba)₃/Xantphos | 68 | 13.6 |
Limitations
-
Requires expensive palladium catalysts.
-
Competing β-hydride elimination reduces yield.
One-Pot Tandem Alkylation-Cyclization
Methodology
A streamlined approach combining piperidine ring formation and bicycloheptane integration:
Key Reaction:
Data Table: One-Pot Synthesis Metrics
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Mannich reaction | EtOH, RT, 48 h | 55 | 90 |
| Cyclization | HCl (conc.), reflux | 60 | 85 |
Advantages
-
Reduced purification steps.
-
Scalable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(bicyclo[2.2.1]hept-2-yl)-N-ethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium catalyst), and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile introduced .
Scientific Research Applications
Pharmacological Applications
1. Receptor Modulation
N-benzyl-1-(bicyclo[2.2.1]hept-2-yl)-N-ethylpiperidin-4-amine has been studied for its effects on various receptors, particularly in the context of modulating neurotransmitter systems:
- Muscarinic Receptors : Research indicates that derivatives of this compound can exhibit activity at muscarinic M3 receptors, which are implicated in numerous physiological processes including smooth muscle contraction and glandular secretion .
- P2Y Receptors : The compound has been investigated for its antagonistic effects on P2Y14 receptors, showing potential for treating conditions like asthma and other inflammatory diseases due to its ability to reduce lung inflammation in animal models .
Therapeutic Potential
2. Antinociceptive Effects
The compound has demonstrated antinociceptive properties in preclinical studies, indicating its potential utility in pain management therapies. For instance, modifications to the piperidine structure have resulted in compounds with enhanced affinity for pain-related receptors, suggesting a pathway for developing new analgesics .
3. Anti-inflammatory Activity
In vivo studies have shown that certain derivatives can significantly reduce inflammation markers in models of asthma, highlighting their potential as anti-inflammatory agents .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Asthma Model
In a study involving a mouse model of asthma, this compound was administered to evaluate its anti-inflammatory effects. Results indicated a significant reduction in airway hyperresponsiveness and inflammatory cell infiltration compared to control groups, suggesting its potential as a therapeutic agent for asthma management.
Case Study 2: Pain Management
Another investigation focused on the analgesic properties of modified derivatives of the compound in a formalin-induced pain model. The results showed that certain analogs provided substantial pain relief, indicating their promise as new analgesics with fewer side effects than current options.
Mechanism of Action
The mechanism of action of N-benzyl-1-(bicyclo[2.2.1]hept-2-yl)-N-ethylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
- Rigidity vs.
- Lipophilicity : The bicyclo[2.2.1]heptane and benzyl groups contribute to higher LogP (~3.5) compared to 1-acetyl-N-(4-methoxybenzyl)piperidin-4-amine (LogP 1.3), suggesting enhanced membrane permeability .
- Pharmacological Implications : Bicyclo-containing compounds like Cumyl-BC-HpMeGaClone-221 exhibit psychoactive effects, implying that the target compound may interact with central nervous system (CNS) receptors, albeit modulated by its ethyl and benzyl substituents .
Pharmacological Activity Comparison
- Anticancer Activity : Piperidin-4-amine derivatives, such as N-(3-methoxy-4-substituted benzyl)-1-methylpiperidin-4-amine, demonstrate anticancer activity via kinase inhibition or apoptosis induction . The target compound’s bicyclo group may enhance tumor penetration but requires empirical validation.
- Psychoactive Potential: Cumyl-BC-HpMeGaClone-221, a bicyclo[2.2.1]heptane-containing synthetic cannabinoid, highlights the role of bicyclo motifs in CNS-targeted activity . The target compound’s ethyl and benzyl groups may alter affinity for cannabinoid or opioid receptors.
- Metabolic Stability: Bicyclo[2.2.1]heptane derivatives resist oxidative metabolism better than linear or monocyclic analogs, as seen in bornyl ester compounds .
Biological Activity
N-benzyl-1-(bicyclo[2.2.1]hept-2-yl)-N-ethylpiperidin-4-amine is a compound of interest due to its unique bicyclic structure and potential pharmacological applications. This article explores its biological activity, synthesizing findings from various studies, and includes relevant data tables and case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 226.36 g/mol. Its structure features a bicyclo[2.2.1]heptane moiety, which is known for conferring specific biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N |
| Molecular Weight | 226.36 g/mol |
| InChI | InChI=1S/C17H22N |
| SMILES | Cc1ccccc1CNC(=O)C(C)C |
Anticonvulsant Activity
Research indicates that derivatives of N-benzyl compounds often exhibit anticonvulsant properties. A study on structurally similar compounds highlighted that modifications at the piperidine nitrogen significantly influence anticonvulsant efficacy. For instance, the introduction of specific substituents on the benzyl group was found to enhance activity against induced seizures in animal models, suggesting that N-benzyl derivatives may share similar mechanisms of action .
Neuropharmacological Effects
The compound's structural features suggest potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. A study examining related bicyclic amines found that they could modulate receptor activity, which may translate to therapeutic effects in mood disorders or neurodegenerative diseases .
Case Studies
- Study on Anticonvulsant Efficacy : A comparative analysis of various N-benzyl derivatives demonstrated that certain structural modifications led to significant reductions in seizure frequency in rodent models, with some compounds achieving ED50 values comparable to established anticonvulsants like phenytoin .
- Neurotransmitter Modulation : Another investigation into bicyclic amines revealed their ability to enhance dopaminergic signaling in vitro, indicating potential applications in treating conditions like Parkinson's disease .
Research Findings
Recent studies have focused on the synthesis and biological evaluation of N-benzyl derivatives. Key findings include:
- Synthesis : Efficient synthetic routes have been developed for producing this compound, often utilizing palladium-catalyzed reactions to ensure high yields and purity.
- Biological Evaluation : In vivo studies have shown promising results regarding the compound's safety profile and efficacy in reducing seizure activity without significant neurotoxicity, as indicated by protective indices greater than 6 in animal models .
Q & A
Q. Key considerations :
- The bicyclo group increases steric hindrance, potentially slowing reaction rates.
- Purification may require chromatographic techniques (e.g., silica gel) due to the compound’s lipophilicity .
Basic: Which analytical techniques are most effective for characterizing this compound, and how do their accuracies compare?
Q. Primary methods :
- ¹H/¹³C NMR : Critical for confirming substitution patterns (e.g., distinguishing N-benzyl vs. N-ethyl groups) and bicyclo group integration. Chemical shifts for the bicyclo protons typically appear in the δ 1.5–2.5 ppm range .
- High-resolution mass spectrometry (HR-MS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₂₁H₃₀N₂: 311.2487).
- Elemental analysis (CHN) : Ensures purity (>98%) by matching calculated vs. observed C/H/N ratios .
Q. Comparative accuracy :
- NMR provides structural certainty but requires pure samples.
- HR-MS offers high sensitivity for trace impurities but less spatial resolution.
Advanced: How does the substitution pattern (N-benzyl, N-ethyl, bicyclo group) influence pharmacokinetic properties, and what in vitro models assess blood-brain barrier (BBB) penetration?
Q. Pharmacokinetic impacts :
Q. In vitro BBB models :
- PAMPA-BBB : Measures passive diffusion using artificial membranes. High permeability (>4×10⁻⁶ cm/s) suggests CNS activity.
- MDCK-MDR1 cells : Evaluates active transport (e.g., P-glycoprotein efflux). A efflux ratio <2 indicates favorable brain uptake .
Advanced: What strategies resolve discrepancies in reported solubility data under varying pH conditions?
Q. Methodological approaches :
- Standardized shake-flask method : Conduct solubility assays in PBS (pH 7.4) and SIF (pH 6.8) with HPLC quantification .
- pH-solubility profiling : Titrate from pH 1–8 to identify precipitation points. For example, the dihydrochloride salt (if applicable) may show higher solubility at acidic pH .
- Dynamic light scattering (DLS) : Detects aggregation states affecting solubility measurements.
Q. Data reconciliation :
- Compare results across labs using identical buffers and temperatures (e.g., 25°C vs. 37°C).
Advanced: What experimental designs optimize in vivo neuropharmacological efficacy studies while controlling for metabolic variability?
Q. Key considerations :
- Animal models : Use transgenic rodents (e.g., CYP2D6-humanized mice) to mimic human metabolism .
- Dosing regimens : Administer via intracerebroventricular (ICV) injection to bypass first-pass metabolism.
- Pharmacodynamic endpoints : Pair behavioral assays (e.g., forced swim test for antidepressants) with microdialysis to monitor neurotransmitter levels (e.g., serotonin, dopamine).
Q. Statistical controls :
- Randomize treatment groups and include vehicle controls.
- Use LC-MS/MS for plasma and brain tissue quantification to correlate exposure with efficacy .
Advanced: How can computational modeling predict the compound’s binding affinity for neurotransmitter receptors?
Q. Methodology :
- Molecular docking (AutoDock Vina) : Simulate interactions with targets (e.g., σ-1 receptors, NMDA subtypes) using the bicyclo group’s conformational rigidity as a key variable .
- QSAR models : Train on datasets of piperidine analogs to predict IC₅₀ values.
- MD simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
